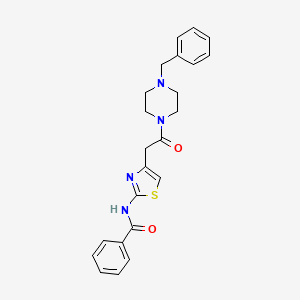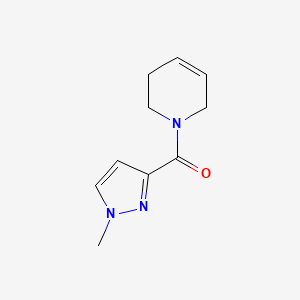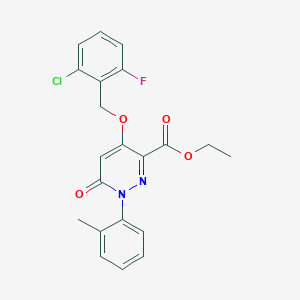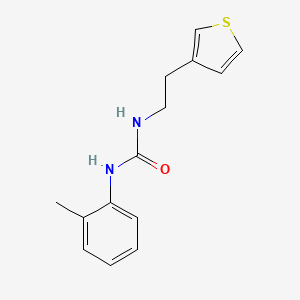
N-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a compound that belongs to a class of organic molecules known for their potential pharmacological activities. The structure of the compound suggests that it contains a thiazole ring, a benzamide moiety, and a benzylpiperazine group, which are common structural features in molecules with anticonvulsant, antimicrobial, and anticancer properties.
Synthesis Analysis
The synthesis of related thiazole benzamide derivatives has been reported using various methods, including microwave-assisted synthesis, which is a rapid and efficient technique. For instance, a series of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives were synthesized under microwave irradiation, which is a method that could potentially be adapted for the synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide . Additionally, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been described as a 'green' synthesis approach for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which could be relevant for environmentally friendly synthesis routes .
Molecular Structure Analysis
The molecular structure of thiazole benzamide derivatives is characterized by the presence of non-covalent interactions such as π-π stacking and hydrogen bonding, which can influence their biological activity and supramolecular assembly. For example, the crystal structure of certain N-(thiazol-2-yl)benzamide derivatives revealed helical assemblies driven by π-π interactions and cyclic N–H⋯N and S⋯O interactions . These structural features are crucial for understanding the molecular interactions and potential binding modes of the compound within biological systems.
Chemical Reactions Analysis
Thiazole benzamide derivatives can undergo various chemical reactions, including cyclocondensation and condensation with aldehydes, to form new compounds with potential biological activities. For instance, the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides involved a condensation reaction followed by cyclocondensation with thioglycolic acid . These reactions are indicative of the chemical versatility of thiazole benzamide compounds and their potential for derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl ring, for example, can affect the compound's antimicrobial activity, with electron-donating groups enhancing the activity . Additionally, the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups has shown promising anticancer activity, suggesting that the physical and chemical properties of these compounds are conducive to biological activity .
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Die Verbindung hat vielversprechende zytotoxische Aktivität gegen verschiedene Krebszelllinien gezeigt. Insbesondere ein Derivat, Verbindung 10ec, zeigte eine signifikante Zytotoxizität mit einem IC50-Wert von 0,99 ± 0,01 μM gegenüber BT-474-Brustkrebszellen . Darüber hinaus induzierte es die Apoptose in BT-474-Zellen, wie durch Acridinorange/Ethidiumbromid-Färbung und Annexin V-FITC/Propidiumiodid-Assays bestätigt wurde. Die Hemmung der Koloniebildung unterstützt weiterhin sein Potenzial als Antitumormittel.
Hemmung der Tubulinpolymerisation
Verbindung 10ec wurde auf seine Hemmung der Tubulinpolymerisation untersucht. Molekulare Modellierungsstudien ergaben, dass es an der Colchicin-Bindungsstelle von Tubulin bindet, was auf sein Potenzial als Antimitikum hindeutet .
Antimikrobielle Aktivität
Obwohl nicht umfassend untersucht, haben verwandte Verbindungen mit Benzylpiperazin-Einheiten antimikrobielle Eigenschaften gezeigt. Weitere Untersuchungen sind erforderlich, um die Wirksamkeit der Verbindung gegen bakterielle und fungale Krankheitserreger zu untersuchen .
Antivirales Potenzial
Obwohl keine direkten Beweise für diese spezifische Verbindung vorliegen, haben 1,2,4-Triazol-Derivate (ähnlich dem Thiazol-Triazol-Hybrid) antivirale Aktivität gezeigt. Forscher haben Spiro-1,2,4-Triazol-3-thione mit vielversprechenden Ergebnissen synthetisiert .
Arzneimittelähnliche Eigenschaften
In-silico-Studien legen nahe, dass Sulfonylpiperazin-integrierte Triazol-Konjugate (einschließlich dieser Verbindung) arzneimittelähnliche Eigenschaften besitzen. Diese Ergebnisse unterstützen die weitere Erforschung seiner pharmakokinetischen und Sicherheitsprofils .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may target bacterial or fungal cells.
Mode of Action
It is suggested that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may affect pathways related to bacterial or fungal growth and proliferation.
Result of Action
Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may have a similar effect.
Eigenschaften
IUPAC Name |
N-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-21(27-13-11-26(12-14-27)16-18-7-3-1-4-8-18)15-20-17-30-23(24-20)25-22(29)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKRLZIAGUCXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B2541119.png)
![2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol](/img/structure/B2541120.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine](/img/structure/B2541122.png)

![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2541127.png)


![7-Fluoro-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2541132.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)


![2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone](/img/structure/B2541139.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541140.png)